N-(3-Piperidyl)methanesulfonamide
Overview
Description
“N-(3-Piperidyl)methanesulfonamide” (CAS# 944068-21-7) is a research chemical . It is a building block used in scientific research . Its unique properties make it valuable for studying biological processes and developing new drugs.
Molecular Structure Analysis
The molecular formula of “N-(3-Piperidyl)methanesulfonamide” is C6H14N2O2S . Its molecular weight is 178.25 . The canonical SMILES representation is CS(=O)(=O)NC1CCCNC1 .Physical And Chemical Properties Analysis
“N-(3-Piperidyl)methanesulfonamide” is a solid . Its boiling point is predicted to be 299.4±50.0 °C at a pressure of 760 Torr .Scientific Research Applications
Cardiac Electrophysiology and Inotropic Actions
Research has shown that certain methanesulfonanilide derivatives exhibit significant effects on cardiac electrophysiological and hemodynamic parameters, demonstrating potential as class III antiarrhythmic agents. These compounds have been found to increase ventricular refractoriness and exhibit dose-dependent effects on cardiac contractility, suggesting a potential role in treating arrhythmias and augmenting cardiac contractility (Wallace et al., 1991).
Organic Synthesis and Cyclization Reactions
The Rh-catalyzed intramolecular cyclization of certain sulfonamide compounds has been explored, leading to the formation of sulfonylated unsaturated piperidines. This process showcases the utility of these compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Furukawa et al., 2019).
Chemoselective N-Acylation Reagents
Studies have developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents with good chemoselectivity. These reagents are valuable in organic synthesis for acylating amines without affecting other functional groups, enhancing the synthesis of complex organic molecules (Kondo et al., 2000).
Antibacterial Activity
New sulfonamide derivatives, including those based on methanesulfonamide, have been synthesized and tested for their antibacterial activity. These compounds exhibited significant activity against various gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Özdemir et al., 2009).
Bioconjugate Chemistry
The sulfomethylation of macrocycles with methanesulfonate groups has been investigated, providing a route to synthesize mono- and diacetate, phosphonate, and phosphinate derivatives. This method offers a versatile approach to creating complex chelating agents for potential applications in medicinal chemistry and imaging (van Westrenen & Sherry, 1992).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound . More research is needed to outline these properties and their impact on the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of N-(3-Piperidyl)methanesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . More research is needed to understand how other environmental factors might influence the compound’s action.
properties
IUPAC Name |
N-piperidin-3-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGIQFYIIZOGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Piperidyl)methanesulfonamide | |
CAS RN |
944068-21-7 | |
Record name | N-(piperidin-3-yl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.